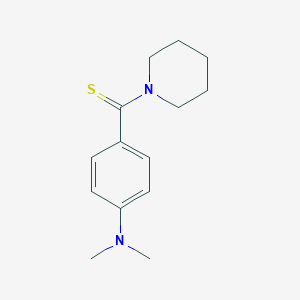
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione is a useful research compound. Its molecular formula is C14H20N2S and its molecular weight is 248.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, also known by its CAS number 58634-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a dimethylamino group and a methanethione moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : It is hypothesized to influence serotonin and dopamine receptors, which are critical for mood regulation and neurological function .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For example, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary findings suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, although further research is required to elucidate the underlying mechanisms .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for its potential effects on mood disorders. It may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted by Kumar et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a therapeutic agent in infectious diseases. -
Anticancer Research :
In vitro assays performed on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours. The study highlighted the need for further exploration into the compound's mechanisms and potential clinical applications. -
Neuropharmacological Investigation :
A behavioral study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time in the forced swim test, suggesting potential efficacy in treating depression-related disorders.
Propriétés
Numéro CAS |
58634-27-8 |
|---|---|
Formule moléculaire |
C14H20N2S |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















